Isocyanatocyclopropane

Lipophilicity Drug Design Physicochemical Properties

Isocyanatocyclopropane (CAS 4747-72-2) is a monofunctional aliphatic isocyanate distinguished by a three-membered cyclopropane ring directly attached to the electrophilic isocyanate group. With a molecular weight of 83.09 g/mol and the formula C4H5NO, it is commercially available as a clear, colorless liquid at purities typically ranging from 95% to 98%.

Molecular Formula C4H5NO
Molecular Weight 83.09 g/mol
CAS No. 4747-72-2
Cat. No. B1298619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocyanatocyclopropane
CAS4747-72-2
Molecular FormulaC4H5NO
Molecular Weight83.09 g/mol
Structural Identifiers
SMILESC1CC1N=C=O
InChIInChI=1S/C4H5NO/c6-3-5-4-1-2-4/h4H,1-2H2
InChIKeyDBBRJAWSDTYYBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isocyanatocyclopropane (CAS 4747-72-2): A Foundational Building Block for Cyclopropane-Containing Pharmaceuticals and Agrochemicals


Isocyanatocyclopropane (CAS 4747-72-2) is a monofunctional aliphatic isocyanate distinguished by a three-membered cyclopropane ring directly attached to the electrophilic isocyanate group . With a molecular weight of 83.09 g/mol and the formula C4H5NO, it is commercially available as a clear, colorless liquid at purities typically ranging from 95% to 98% . This compound functions as a critical intermediate in organic synthesis, enabling the efficient and modular introduction of a strained cyclopropane motif into complex molecules via its highly reactive -N=C=O functional group. Its primary utility lies in constructing urea, carbamate, and amide bonds, making it an essential building block for research and development in the pharmaceutical, agrochemical, and advanced materials sectors . Physicochemical data, including a calculated boiling point of 87.0±9.0 °C and a density of 1.19-1.2 g/cm³, provide a baseline for safe handling and process development [1].

Why Generic Substitution Fails: The Unique Structure-Activity Demands of the Strained Cyclopropane Isocyanate


Substituting Isocyanatocyclopropane with a generic or even a structurally similar cyclic isocyanate is highly inadvisable due to the unique electronic and geometric constraints imposed by the cyclopropane ring. The high ring strain (~27.5 kcal/mol) creates a hybridization intermediate between sp² and sp³ for the ring carbons, resulting in π-character in the C-C bonds. This unique electronic environment is directly conjugated with the attached -N=C=O group, significantly altering the electrophilicity, reaction kinetics, and the conformational preferences of the resulting urea or carbamate products compared to less strained analogs like cyclobutyl or cyclohexyl isocyanates . Consequently, substituting with a larger ring system will not replicate the same reactivity profile or the specific three-dimensional orientation required for molecular recognition in biological targets, which is often critical for potency and selectivity [1]. Furthermore, the higher volatility and distinct safety profile (e.g., a flash point of ~14.5°C) demand specific handling and process safety considerations that do not apply to higher-boiling isocyanates .

Quantitative Differentiation of Isocyanatocyclopropane from Closest Analogs


Strain-Driven Hydrophilicity: Quantifying the LogP Reduction vs. Cyclobutyl Isocyanate

Isocyanatocyclopropane exhibits a significantly lower lipophilicity compared to its next-higher homolog, cyclobutyl isocyanate, driven by the unique electronic structure of the cyclopropane ring. The calculated LogP for Isocyanatocyclopropane is 1.20 [1]. In contrast, the LogP for cyclobutyl isocyanate (CAS 765-84-2) is predicted to be approximately 1.70 (calculated using the ACD/Labs Percepta Platform, which yields a consensus value of ~1.7) . This difference of approximately 0.5 LogP units is substantial and translates directly to a quantifiable difference in pharmacokinetic behavior and solubility.

Lipophilicity Drug Design Physicochemical Properties Medicinal Chemistry

Unique Conformational Landscape: A Low-Barrier Single-Well Potential vs. Acyclic Analogs

A variable-temperature infrared spectroscopy study in xenon solutions identified that cyclopropyl isocyanate exists as a single, dominant conformer due to a very low barrier to internal rotation, in stark contrast to its acyclic analog, ethyl isocyanate. For cyclopropyl isocyanate, the barrier to internal rotation was determined to be too low to measure precisely, indicating a single, broad potential energy well [1]. In comparison, ethyl isocyanate (CAS 109-90-0) has a well-defined and significantly higher barrier to internal rotation, leading to the co-existence of distinct cis and trans conformers [2]. This fundamental difference in conformational behavior arises directly from the unique bonding of the cyclopropane ring.

Conformational Analysis Spectroscopy Computational Chemistry Molecular Recognition

Reactivity in Radical Cyclizations: Higher Yields than Epoxide Analogs

In a comparative study of radical cyclizations onto isocyanate acceptors, cyclopropyl isocyanate demonstrated superior efficiency compared to its oxygen-containing analog, oxiranyl isocyanate. An exploratory study published in Organic & Biomolecular Chemistry examined the ring closures of aryl radicals onto cyclopropyl- and oxiranyl-isocyanate acceptors [1]. The cyclopropyl isocyanate acceptor led to the desired cyclized product in a significantly higher yield compared to the oxiranyl analog under identical reaction conditions. This suggests a more favorable transition state geometry for the ring-opening/cyclization process with the cyclopropane ring.

Radical Chemistry Cyclization Synthetic Methodology Heterocycle Synthesis

Validated Intermediate for High-Value API Synthesis vs. Lesser-Studied Analogs

Isocyanatocyclopropane is explicitly validated as a key intermediate in the patented synthesis routes for several high-value Active Pharmaceutical Ingredients (APIs), providing a clear industrial use-case absent for less specialized cyclic isocyanates. Patent literature identifies its use in the synthesis of Lenvatinib (a multi-kinase inhibitor) [1], GPR139 receptor modulators (for neurological disorders) [2], and Mcl1 inhibitors (for cancer therapy) [3]. In contrast, the closest analog, cyclobutyl isocyanate, does not appear with the same frequency or specificity in the patent literature for these high-value drug classes, positioning Isocyanatocyclopropane as a preferred and validated building block in drug discovery.

Pharmaceutical Intermediates Patent Literature API Synthesis Supply Chain

Application Scenarios for Isocyanatocyclopropane Based on Verifiable Evidence


Medicinal Chemistry: Optimizing Lipophilicity and Conformational Pre-organization in Drug Candidates

Researchers seeking to improve the solubility and metabolic profile of a lead compound should prioritize Isocyanatocyclopropane over larger cyclic isocyanates. The ~0.5 LogP unit reduction compared to cyclobutyl isocyanate directly translates to improved aqueous solubility, as predicted by models [1]. Furthermore, its unique single-conformer behavior, validated by low-temperature IR spectroscopy [2], offers a potential entropic advantage in target binding. The direct attachment of the cyclopropane to the isocyanate allows for the introduction of a rigid, non-aromatic lipophilic group that can enhance potency and selectivity without introducing significant metabolic liabilities. Its use is validated in the synthesis of clinically relevant molecules like Lenvatinib [3].

Synthetic Methodology: Efficient Construction of N-Heterocycles via Radical Cyclization

For synthetic chemists exploring radical-mediated cyclizations, Isocyanatocyclopropane provides a superior acceptor compared to oxiranyl isocyanate. Comparative studies demonstrate that the cyclopropane ring facilitates a more efficient radical cyclization process, leading to higher yields of the desired heterocyclic products [4]. This methodology can be leveraged for the efficient, one-pot synthesis of complex nitrogen-containing ring systems, which are prevalent in natural products and pharmaceuticals. The increased efficiency reduces waste and cost, making this a valuable tool for complex molecule synthesis.

Process Chemistry: Leveraging Physical Properties for Safe and Scalable Handling

Process chemists and engineers should factor the specific physicochemical properties of Isocyanatocyclopropane into their scale-up plans. Its relatively low boiling point (87.0±9.0 °C) and high volatility demand robust engineering controls for containment and ventilation, which is a key differentiator from less volatile, higher molecular weight diisocyanates used in polymer chemistry. Conversely, its low flash point (14.5±21.3 °C) and flammability classification (H225) necessitate strict adherence to safety protocols for handling and storage, including grounding, inert atmosphere, and temperature control. However, these properties also make it amenable to purification by distillation, a practical advantage for obtaining high-purity material for use in regulated environments like GMP manufacturing.

Agrochemical Discovery: Introducing Metabolic Stability into Crop Protection Agents

In the discovery of new agrochemicals, the cyclopropane ring is a privileged motif for improving metabolic stability in the field while maintaining bioavailability. Isocyanatocyclopropane serves as a direct and efficient way to install this motif. The differentiated reactivity of the strained ring compared to acyclic or larger cyclic alkyl isocyanates can be exploited to create a new chemical space for herbicides, fungicides, or insecticides. The favorable physicochemical properties, including moderate water solubility (predicted ~4.7 mg/mL) , are conducive to developing formulations with desirable uptake and translocation characteristics in plants.

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